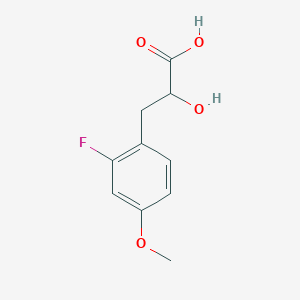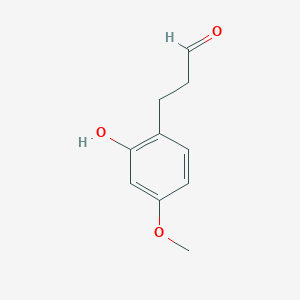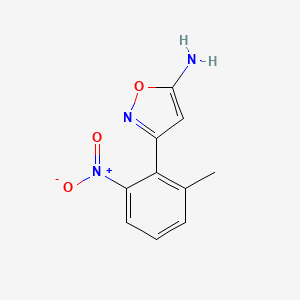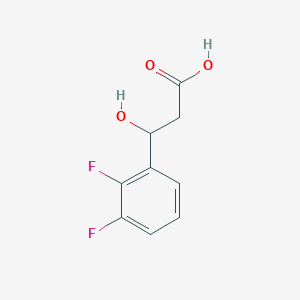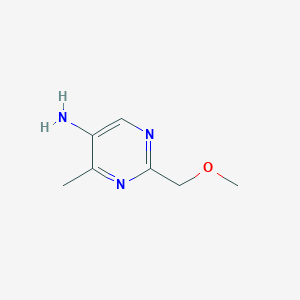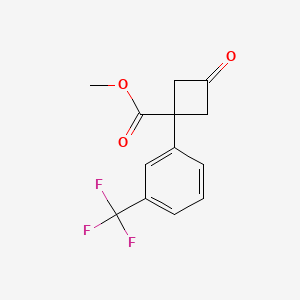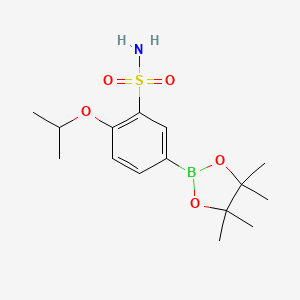
2-methoxy-6-methyl-4-(3-piperidinyloxy)Pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-6-methyl-4-(3-piperidinyloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy, methyl, and piperidinyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-methyl-4-(3-piperidinyloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-6-methylpyridine.
Reaction with Piperidine: The pyridine derivative is reacted with piperidine under basic conditions to introduce the piperidinyloxy group.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors can also be explored to enhance production rates and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-6-methyl-4-(3-piperidinyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The piperidinyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-methoxy-6-methyl-4-(3-piperidinyloxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-methoxy-6-methyl-4-(3-piperidinyloxy)pyridine involves its interaction with specific molecular targets. The piperidinyloxy group can interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methoxy-4-methylpyridine
- 2-methoxy-6-methylpyridine
- 4-(3-piperidinyloxy)pyridine
Uniqueness
2-methoxy-6-methyl-4-(3-piperidinyloxy)pyridine is unique due to the presence of both methoxy and piperidinyloxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-methoxy-6-methyl-4-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C12H18N2O2/c1-9-6-11(7-12(14-9)15-2)16-10-4-3-5-13-8-10/h6-7,10,13H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
JBYLEWXKQVBIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)OC)OC2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


